molecular formula C14H11N B7760623 9-Methylacridine CAS No. 88813-63-2

9-Methylacridine

Cat. No.: B7760623
CAS No.: 88813-63-2
M. Wt: 193.24 g/mol
InChI Key: FLDRLXJNISEWNZ-UHFFFAOYSA-N
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Description

9-Methylacridine: is an organic compound with the molecular formula C14H11N and a molecular weight of 193.248 g/mol . It is a derivative of acridine, characterized by a methyl group at the ninth position of the acridine ring. This compound is known for its applications in scientific research, particularly in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: this compound can be synthesized through the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetophenone in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through continuous flow processes that ensure high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the acridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation Products: Various quinones and hydroquinones.

  • Reduction Products: Reduced acridine derivatives.

  • Substitution Products: Substituted acridines with different functional groups.

Mechanism of Action

Target of Action

9-Methylacridine, a derivative of acridine, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA, disrupting its normal function .

Mode of Action

The mode of action of this compound is primarily through DNA intercalation . The planar structure of this compound allows it to sandwich itself between the base pairs of the double helix, eventually causing the helical structure to unwind . This disruption can interfere with processes involving DNA and related enzymes .

Biochemical Pathways

This compound affects the mitochondrial pathway in cells . Upon photoactivation, it can cause an increase in calcium ion concentration and reactive oxygen species (ROS) eruption by blocking the ROS elimination pathway . This leads to oxidative stress and triggers apoptosis, a form of programmed cell death .

Result of Action

The action of this compound leads to several molecular and cellular effects. It causes an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), and disrupts the barrier function of tissues . This induces the up-regulation of certain genes, leading to apoptotic cell death .

Action Environment

The action of this compound can be influenced by environmental factors such as light. Its toxicity increases significantly under light conditions due to its photoactivation properties . This property could potentially be leveraged for targeted therapy using directed light exposure.

Scientific Research Applications

Chemistry: 9-Methylacridine is used as a building block in the synthesis of more complex organic compounds. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: The compound has shown potential as an antimicrobial agent and in cancer research. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • Acridine: The parent compound without the methyl group.

  • Quinoline: A structurally related compound with different substitution patterns.

  • 9-Ethylacridine: A close relative with an ethyl group instead of a methyl group.

Uniqueness: 9-Methylacridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

9-methylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRLXJNISEWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862287
Record name 9-Methylacridine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

611-64-3, 88813-63-2
Record name 9-Methylacridine
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URL https://commonchemistry.cas.org/detail?cas_rn=611-64-3
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Record name 9-Methylacridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methylacridine
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Record name 9-Methylacridine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234
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Record name 9-Methylacridine
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Record name 9-methylacridine
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Record name 9-METHYLACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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